molecular formula C19H23NO6S B14016102 2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid CAS No. 56014-50-7

2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid

Cat. No.: B14016102
CAS No.: 56014-50-7
M. Wt: 393.5 g/mol
InChI Key: VRNYMQWGEYZMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a methylphenyl group, and a sulfonylamino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-Dimethoxyphenylacetic acid: This can be achieved through the methylation of 3,4-dihydroxyphenylacetic acid using dimethyl sulfate in the presence of a base.

    Formation of the Sulfonyl Chloride Intermediate: The 4-methylphenylsulfonyl chloride is prepared by reacting 4-methylbenzenesulfonyl chloride with thionyl chloride.

    Coupling Reaction: The 3,4-dimethoxyphenylacetic acid is then coupled with the 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products with nucleophiles.

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular signaling.

    Influencing Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(3,4-Dimethoxyphenyl)ethylamino]acetic acid: Similar structure but lacks the sulfonyl group.

    4-Methylphenylsulfonylaminoacetic acid: Similar structure but lacks the dimethoxyphenyl group.

Uniqueness

2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid is unique due to the presence of both the dimethoxyphenyl and sulfonyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

56014-50-7

Molecular Formula

C19H23NO6S

Molecular Weight

393.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid

InChI

InChI=1S/C19H23NO6S/c1-14-4-7-16(8-5-14)27(23,24)20(13-19(21)22)11-10-15-6-9-17(25-2)18(12-15)26-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,22)

InChI Key

VRNYMQWGEYZMFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.